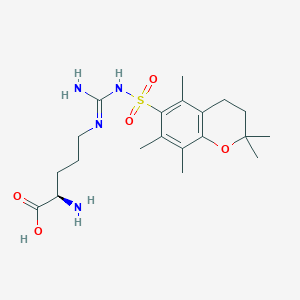

H-D-Arg(Pmc)-OH

Description

Properties

IUPAC Name |

2-amino-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N4O5S/c1-11-12(2)17(13(3)14-8-9-20(4,5)29-16(11)14)30(27,28)24-19(22)23-10-6-7-15(21)18(25)26/h15H,6-10,21H2,1-5H3,(H,25,26)(H3,22,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJFAMZEBZRDAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fmoc-Based Assembly

Fmoc-Arg(Pmc)-OH serves as the primary building block for introducing Pmc-protected arginine into peptide sequences. Key steps include:

Resin Loading and Activation

Wang or Rink amide resins are preconditioned with dichloromethane (DCM) and dimethylformamide (DMF). Fmoc-Arg(Pmc)-OH (1.3 equiv) is activated with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM, 1.13 equiv) in a 9:1 tetrahydrofuran (THF):DMF mixture, with N,N-diisopropylethylamine (DIPEA, 1.2 equiv) as the base. Coupling proceeds at room temperature for 30 minutes, achieving >95% efficiency as monitored by Kaiser testing.

Sequential Deprotection and Elongation

Fmoc removal employs 20% piperidine in DMF with 1,2-ethanedithiol (EDT) as a scavenger, followed by neutralization with DIPEA. Subsequent amino acids are coupled using analogous protocols, with this compound typically introduced at predefined positions to minimize steric hindrance.

Solution-Phase Synthesis and Fragment Condensation

Fragment Assembly Strategies

For large-scale production, solution-phase methods leverage fragment condensation. Example 19 of WO2016140232A1 details the synthesis of Fmoc-Gly-Arg(Pmc)-Met-Asp(OtBu)-Arg(Pmc)-Ile-Gly-OH using this compound as a key intermediate. Critical parameters include:

Table 1: Optimized Reaction Conditions for Fragment Coupling

Scavenger Systems

Propylamine (1.2 equiv) is added post-coupling to quench excess activated species, reducing side products like aspartimide formation. Post-reaction workup involves acetonitrile precipitation and filtration, yielding this compound-containing fragments with >90% purity.

Deprotection and Final Isolation

TFA-Mediated Pmc Cleavage

The Pmc group is removed using 95% TFA/water (v/v) with triisopropylsilane (TIPS) or EDT as scavengers. Standard protocols involve:

-

Dissolving the protected peptide in TFA (5–10 mL/g).

-

Stirring at 25°C for 20–30 minutes.

-

Precipitating with ice-cold ether.

Table 2: Comparative Acid Lability of Arginine Protecting Groups

| Protecting Group | Cleavage Conditions | Half-Life (TFA, 25°C) |

|---|---|---|

| Pmc | 95% TFA, 30 min | 15 min |

| Pbf | 95% TFA, 20 min | 10 min |

| Mtr | HF, 0°C | N/A |

| Tos | HBr/AcOH | N/A |

Chromatographic Purification

Crude this compound is purified via reversed-phase HPLC using a C18 column and acetonitrile/water gradients. LC-MS analysis confirms identity, with characteristic m/z peaks at 441.3 [M+H]⁺ and 883.5 [2M+H]⁺.

Challenges and Optimization Strategies

Side Reactions and Mitigation

-

Aspartimide Formation : Minimized by incorporating HOBt (1 equiv) and collidine during coupling.

-

Incomplete Deprotection : Additive scavengers (e.g., phenol, thioanisole) enhance Pmc cleavage efficiency in TFA.

-

Racemization : Low-temperature (0–4°C) couplings with DMT-MM reduce D→L isomerization to <1%.

Chemical Reactions Analysis

Types of Reactions

H-D-Arg(Pmc)-OH undergoes various chemical reactions, including:

Substitution reactions: The pentamethylchroman-6-sulfonyl group can be substituted with other protecting groups or functional groups.

Coupling reactions: It readily participates in peptide coupling reactions to form longer peptide chains.

Deprotection reactions: The removal of the pentamethylchroman-6-sulfonyl group is a critical step in peptide synthesis.

Common Reagents and Conditions

Substitution reactions: Reagents like pentamethylchroman-6-sulfonyl chloride and bases such as triethylamine are commonly used.

Coupling reactions: Peptide coupling reagents like DCC or EDC are employed.

Deprotection reactions: Trifluoroacetic acid (TFA) is often used to remove the protecting group.

Major Products Formed

The major products formed from these reactions include:

Protected peptides: Intermediate peptides with the pentamethylchroman-6-sulfonyl group still attached.

Final peptides: Fully deprotected peptides ready for further biochemical studies.

Scientific Research Applications

Chemical Synthesis

Fmoc Solid Phase Peptide Synthesis

H-D-Arg(Pmc)-OH is commonly used as a building block in Fmoc solid phase peptide synthesis (SPPS). The Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) protecting group allows for efficient peptide assembly while maintaining the integrity of the arginine side chain during synthesis. The Pmc group can be removed under mild acidic conditions (e.g., trifluoroacetic acid) simultaneously with the cleavage of the peptide from the resin .

Biological Applications

Peptidomimetic Therapeutics

this compound is investigated for its potential in developing peptidomimetic therapeutics. These compounds mimic natural peptides and can interact with biological receptors to modulate physiological processes. Research has indicated that modifications to amino acids, such as those represented by this compound, enhance binding affinities to opioid receptors and other targets .

Mechanism of Action

The mechanism involves the interaction of this compound with specific receptors or enzymes. For instance, it can influence signaling pathways by acting as an agonist or antagonist at various biological targets. This property makes it valuable in drug design aimed at treating conditions like pain or metabolic disorders .

Therapeutic Potential

Case Studies in Disease Treatment

- Cancer Research : this compound has been explored for its role in cancer therapeutics. Studies have shown that arginine derivatives can affect tumor growth and metastasis by modulating nitric oxide synthase activity, which is crucial in tumor microenvironments .

- Infectious Diseases : The compound has also been studied for its antimicrobial properties. Research indicates that certain arginine derivatives can enhance the efficacy of antibiotics against resistant strains of bacteria .

Mechanism of Action

The mechanism of action of H-D-Arg(Pmc)-OH primarily involves its role as a protected arginine derivative in peptide synthesis. The pentamethylchroman-6-sulfonyl group protects the guanidine group of arginine, preventing unwanted side reactions during peptide coupling. This protection is crucial for the accurate synthesis of peptides, which can then be used to study molecular targets and pathways in various biological systems.

Comparison with Similar Compounds

H-D-Arg(Pbf)-OH

- Protecting group : Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) .

- Molecular weight : ~525.6 g/mol (varies by supplier).

- Cleavage : Requires TFA, similar to Pmc, but with slightly slower kinetics .

- Coupling efficiency : Achieves 93% coupling yield under optimized conditions (activated ester method with DIC/HOBt/DMAP) .

- Advantage : Pbf offers enhanced steric protection, reducing side reactions in complex sequences.

Fmoc-D-Arg(Pmc)-OH

- Protection: Combines Fmoc (fluorenylmethyloxycarbonyl) for α-amine and Pmc for guanidino.

- Molecular weight : 662.80 g/mol.

- Utility : Fmoc allows orthogonal deprotection (base-sensitive), enabling stepwise SPPS .

- Solubility : Higher hydrophobicity due to Fmoc, requiring polar aprotic solvents like DMF.

H-D-Arg-OH (Unprotected D-Arginine)

- CAS : 157-06-2.

- Molecular weight : 174.2 g/mol.

- Limitations: Unprotected guanidino group leads to poor solubility in organic solvents and side reactions during SPPS .

- Use case: Primarily for solution-phase synthesis or non-critical applications.

Fmoc-D-Arg(Mts)-OH

Data Table: Comparative Analysis

Note: CAS numbers may vary slightly due to isomerism or supplier-specific nomenclature.

Key Research Findings

- Pmc vs. Pbf : Pmc offers faster deprotection than Pbf under TFA but may provide slightly less steric protection, leading to marginally higher risk of side reactions in long peptides .

- Stereochemical Impact : D-arginine derivatives like this compound enhance peptide stability in vivo compared to L-forms, as seen in antimicrobial peptide studies .

Biological Activity

H-D-Arg(Pmc)-OH, a derivative of arginine modified with a Pmc (para-methoxycarbonyl) group, has garnered interest in various biological applications due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological contexts, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure that enhances its stability and bioactivity. The Pmc group provides steric hindrance and protects the amino group of arginine, which can influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like histone deacetylases (HDACs), which play a crucial role in gene regulation and cancer progression. For instance, hydroxamic acid-containing peptides exhibit nanomolar potency against HDAC complexes .

- Antimicrobial Properties : Peptides with structural similarities to this compound have demonstrated antimicrobial activities against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). These peptides often exert their effects by disrupting bacterial membranes or inhibiting critical metabolic pathways .

Efficacy in Biological Studies

Research has highlighted the efficacy of this compound in various biological contexts:

- Antimicrobial Activity :

- Cancer Research :

-

Immune Modulation :

- Emerging data suggest that arginine derivatives can modulate immune responses, potentially enhancing the efficacy of vaccines or immunotherapies. They may influence cytokine production and T-cell activation, although specific studies on this compound are still needed.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various arginine derivatives, including this compound. Results showed significant inhibition of biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa, highlighting the compound's potential as an antibiofilm agent .

Case Study 2: Cancer Cell Line Studies

In vitro assays using cancer cell lines demonstrated that this compound could induce apoptosis in a dose-dependent manner. The compound's mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Data Tables

| Biological Activity | IC50 Values (μg/mL) | Target Organisms/Cells |

|---|---|---|

| Antimicrobial against MRSA | 2.60 | Staphylococcus aureus |

| Antimicrobial against C. neoformans | 0.54 - 19 | Cryptococcus neoformans |

| HDAC Inhibition | Nanomolar Potency | Various cancer cell lines |

Q & A

What are the critical considerations for synthesizing H-D-Arg(Pmc)-OH with high purity, and how can researchers optimize reaction conditions?

Synthesis of this compound requires meticulous control of protecting groups (e.g., Pmc) and stereochemical integrity. Key steps include:

- Reagent Selection : Use of orthogonal protecting groups to minimize side reactions. For example, Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) is chosen for its stability under acidic conditions but may require specific deprotection protocols .

- Optimization : Systematic variation of solvent polarity (e.g., DMF vs. THF), temperature, and coupling agents (e.g., HATU vs. DCC) to maximize yield. Kinetic studies via HPLC monitoring are recommended to identify rate-limiting steps .

- Purity Validation : Post-synthesis characterization using LC-MS and NMR (e.g., H and C) to confirm absence of diastereomers or residual solvents .

How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound across literature sources?

Discrepancies in spectral data often arise from solvent effects, pH variations, or impurities. Methodological solutions include:

- Standardization : Replicate experiments under identical conditions (solvent, concentration, temperature) as cited studies. For example, DMSO-d₆ vs. CDCl₃ can significantly alter H NMR shifts .

- Comparative Analysis : Use computational tools (e.g., ACD/Labs or ChemDraw) to predict shifts and cross-reference with experimental data.

- Collaborative Verification : Share raw spectra with independent labs to confirm reproducibility, addressing potential instrumentation biases .

What advanced techniques are recommended for studying the stability of this compound under varying storage conditions?

Stability studies should integrate:

- Forced Degradation : Expose the compound to stress conditions (heat, light, humidity) and quantify degradation products via UPLC-QTOF. Pmc group stability under oxidative stress is a critical focus .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at standard storage temperatures.

- Solid-State Analysis : Use XRPD to monitor crystallinity changes, which impact solubility and degradation rates .

How can researchers design experiments to investigate the role of this compound in peptide coupling efficiency?

A robust experimental framework involves:

- Comparative Coupling Studies : Synthesize model peptides (e.g., Arg-containing sequences) using this compound vs. alternative protected arginine derivatives. Measure coupling efficiency via HPLC yield quantification .

- Mechanistic Probes : Employ F NMR to track real-time reaction progress when using fluorinated coupling agents.

- Steric and Electronic Analysis : Computational modeling (DFT or MD simulations) to assess steric hindrance from the Pmc group and its impact on reaction transition states .

What strategies are effective for troubleshooting low yields in solid-phase peptide synthesis (SPPS) using this compound?

Common pitfalls and solutions:

- Deprotection Failures : Ensure Pmc removal with TFA/water scavenger systems (e.g., triisopropylsilane) to prevent cation-induced side reactions.

- Aggregation Mitigation : Incorporate backbone-protecting groups (e.g., Hmb) or chaotropic agents to reduce β-sheet formation during SPPS .

- Real-Time Monitoring : Use inline FTIR or LC-MS to detect premature Fmoc deprotection or incomplete couplings .

How should researchers address discrepancies in biological activity data for peptides containing this compound?

Contradictory bioactivity results may stem from:

- Impurity Profiles : Quantify trace impurities (e.g., dipeptide deletions) via HRMS and correlate with activity assays.

- Conformational Analysis : Use circular dichroism (CD) or cryo-EM to assess whether Pmc protection alters peptide secondary structure.

- Dose-Response Refinement : Perform IC or EC studies across multiple cell lines to isolate compound-specific effects vs. experimental variability .

What methodologies are essential for computational modeling of this compound in peptide-ligand interactions?

Computational workflows should include:

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes, accounting for Pmc group steric effects.

- Free Energy Calculations : Apply MM/GBSA or alchemical methods to quantify Pmc’s contribution to binding affinity.

- Solvent Dynamics : Explicit solvent MD simulations (e.g., AMBER) to assess conformational flexibility in aqueous environments .

How can researchers validate the enantiomeric purity of this compound, and what are common sources of racemization?

Validation strategies:

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IB) to resolve D/L enantiomers.

- Racemization Triggers : Identify pH-sensitive steps (e.g., prolonged exposure to basic conditions during Pmc deprotection) and optimize reaction times .

- Isotopic Labeling : Synthesize C-labeled analogs to track stereochemical integrity via NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.